molecular formula C15H20N8O B4100239 N-[(1,5-dimethylpyrazol-3-yl)methyl]-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine

N-[(1,5-dimethylpyrazol-3-yl)methyl]-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine

Cat. No.: B4100239
M. Wt: 328.37 g/mol
InChI Key: QQBOJPNBQAJTIA-UHFFFAOYSA-N
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Description

The compound “N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, and four hydrogen atoms . Pyrazole derivatives are known to possess a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. The structure of the molecules is usually confirmed from spectral data such as IR, 1H-NMR, HRMS, and 13C-NMR . The synthesized compounds are often screened for various biological activities .


Molecular Structure Analysis

The molecular structure of such compounds is determined using techniques like single-crystal X-ray analysis . This analysis reveals the conformational isomerism of the compound and its configuration .


Chemical Reactions Analysis

The chemical reactions involving such compounds are complex and can involve multiple steps. These reactions often lead to the formation of new compounds with different properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are determined using various analytical techniques. For example, the boiling point, density, and pKa can be predicted . The compound’s solubility in various solvents and its stability under different conditions can also be analyzed .

Mechanism of Action

The mechanism of action of such compounds can vary widely depending on their structure and the specific functional groups they contain. Some pyrazole derivatives are known to inhibit protein glycation, exhibit antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral activities .

Future Directions

The future directions for research on such compounds could include further exploration of their pharmacological properties, development of more efficient synthesis methods, and investigation of their potential applications in various fields . The development of new drugs that overcome antimicrobial resistance problems is one of the potential future directions .

Properties

IUPAC Name

N-[(1,5-dimethylpyrazol-3-yl)methyl]-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N8O/c1-10-8-11(19-22(10)2)9-16-14-15(23-6-4-3-5-7-23)18-13-12(17-14)20-24-21-13/h8H,3-7,9H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBOJPNBQAJTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CNC2=NC3=NON=C3N=C2N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1,5-dimethylpyrazol-3-yl)methyl]-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Reactant of Route 2
Reactant of Route 2
N-[(1,5-dimethylpyrazol-3-yl)methyl]-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Reactant of Route 3
N-[(1,5-dimethylpyrazol-3-yl)methyl]-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Reactant of Route 4
N-[(1,5-dimethylpyrazol-3-yl)methyl]-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Reactant of Route 5
N-[(1,5-dimethylpyrazol-3-yl)methyl]-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Reactant of Route 6
Reactant of Route 6
N-[(1,5-dimethylpyrazol-3-yl)methyl]-5-piperidin-1-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine

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